molecular formula C15H21NO3 B2504493 benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 1448438-55-8

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Cat. No.: B2504493
CAS No.: 1448438-55-8
M. Wt: 263.337
InChI Key: AMGAYIMPQQNONB-ZIAGYGMSSA-N
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Description

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is characterized by the presence of a benzyl group, a hydroxycycloheptyl moiety, and a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
  • Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate

Uniqueness

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research .

Properties

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAYIMPQQNONB-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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